

# Application Notes and Protocols for JNJ-8003

## Dissolution in DMSO

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### Compound of Interest

Compound Name: JNJ-8003  
Cat. No.: B12374965

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This document provides a detailed protocol for the dissolution of **JNJ-8003** in dimethyl sulfoxide (DMSO), intended for in vitro research applications. Adherence to this protocol is crucial for ensuring the compound's stability, activity, and reproducibility of experimental results.

## Compound Information

**JNJ-8003** is a potent, orally active, non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L protein polymerase complex.<sup>[1]</sup> It demonstrates sub-nanomolar efficacy in antiviral and polymerase assays, making it a valuable tool for RSV research.<sup>[2][3][4][5]</sup>

## Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of **JNJ-8003** stock solutions.

Parameter	Value	Source
Molecular Weight	576.52 g/mol	[6]
Solubility in DMSO	Up to 10 mM	[7]
Recommended Stock Concentration	10 mM	[1][7]
Storage of Solid Compound	-20°C	[6][7]
Storage of DMSO Stock Solution	-20°C (up to 1 month) or -80°C (up to 6 months)	[1]
Recommended Freeze/Thaw Cycles	Limit to one per aliquot	[7]

## Experimental Protocol: Preparation of a 10 mM JNJ-8003 Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of **JNJ-8003** in DMSO.

Materials:

- **JNJ-8003** powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile, amber, polypropylene or glass vials
- Calibrated analytical balance
- Calibrated micropipettes
- Vortex mixer
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

- **Acclimatization:** Before opening, allow the vial of **JNJ-8003** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
- **Mass Calculation:** To prepare a 10 mM stock solution, calculate the required mass of **JNJ-8003** and volume of DMSO. For example, to prepare 1 mL of a 10 mM solution:
  - $\text{Mass (mg)} = \text{Molarity (mol/L)} * \text{Volume (L)} * \text{Molecular Weight (g/mol)} * 1000 \text{ (mg/g)}$
  - $\text{Mass (mg)} = 0.010 \text{ mol/L} * 0.001 \text{ L} * 576.52 \text{ g/mol} * 1000 \text{ mg/g} = 5.7652 \text{ mg}$
- **Weighing:** Carefully weigh out the calculated amount of **JNJ-8003** powder using a calibrated analytical balance in a fume hood or ventilated enclosure.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the vial containing the **JNJ-8003** powder.
- **Mixing:** Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be employed to aid dissolution if necessary, as DMSO can crystallize at lower temperatures.[\[7\]](#)
- **Aliquoting:** To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene vials.
- **Storage:** Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[\[1\]](#) It is advised to test the activity of DMSO stocks that are older than 3-6 months or have undergone more than two freeze-thaw cycles.[\[7\]](#)

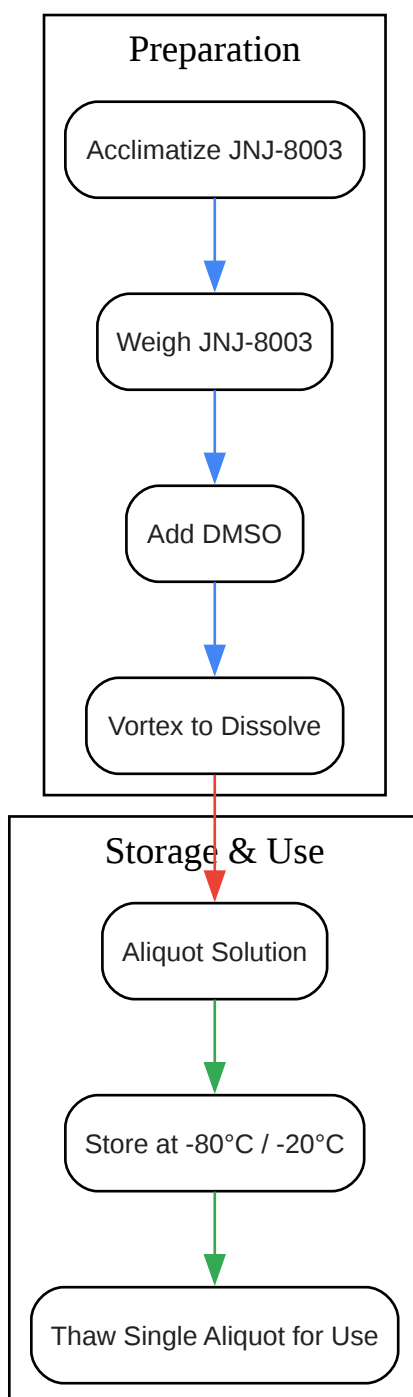
## Stability and Handling Considerations

- **Hygroscopicity:** **JNJ-8003** powder and DMSO are hygroscopic. Handle in a low-humidity environment and keep containers tightly sealed.
- **Light Sensitivity:** While not explicitly stated, it is good practice to protect solutions from light by using amber vials.
- **DMSO Purity:** Use high-purity, anhydrous DMSO to prevent compound degradation. Water can be a significant factor in compound instability in DMSO solutions.[\[8\]](#)

- Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation.[8] Aliquoting into single-use vials is critical.
- In Vivo Applications: Note that for in vivo studies in mice, **JNJ-8003** has been formulated in PEG-400, not DMSO.[7] DMSO can be toxic to animals at higher concentrations.

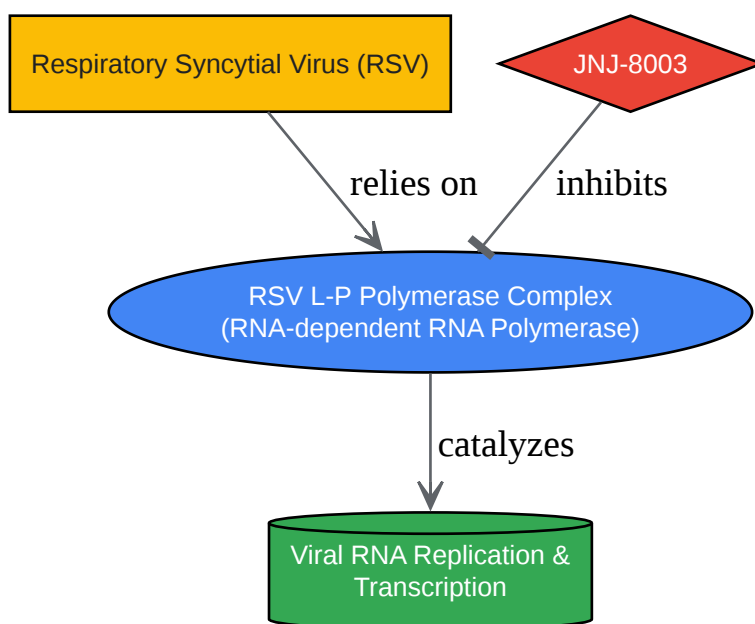
## Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway context of **JNJ-8003**.



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Workflow for preparing **JNJ-8003** stock solution.



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Mechanism of action of **JNJ-8003**.

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